Cas no 886363-14-0 (3'-Acetyl-biphenyl-4-acetic Acid)

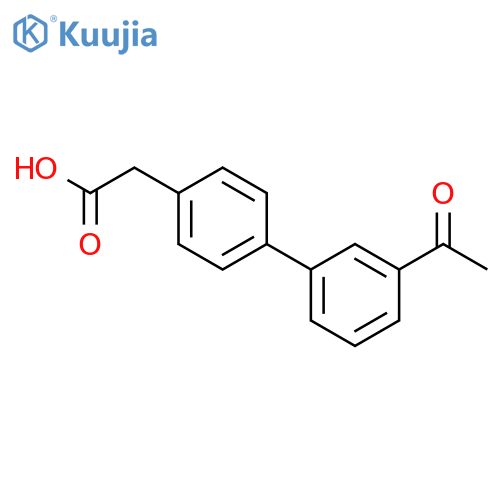

886363-14-0 structure

商品名:3'-Acetyl-biphenyl-4-acetic Acid

CAS番号:886363-14-0

MF:C16H14O3

メガワット:254.280564785004

MDL:MFCD03839961

CID:712170

3'-Acetyl-biphenyl-4-acetic Acid 化学的及び物理的性質

名前と識別子

-

- [1,1'-Biphenyl]-4-aceticacid, 3'-acetyl-

- 4-Biphenyl-3'-acetyl-acetic acid

- 3'-Acetyl-biphenyl-4-acetic Acid

-

- MDL: MFCD03839961

- インチ: InChI=1S/C16H14O3/c1-11(17)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)19/h2-8,10H,9H2,1H3,(H,18,19)

- InChIKey: IZTACOSBQBHGOT-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC(=CC=C1)C2=CC=C(C=C2)CC(=O)O

計算された属性

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 329

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- 互変異性体の数: 2

3'-Acetyl-biphenyl-4-acetic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Room temperature

3'-Acetyl-biphenyl-4-acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019129011-1g |

(3'-Acetyl-biphenyl-4-yl)-acetic acid |

886363-14-0 | 95% | 1g |

$462.00 | 2023-08-31 | |

| AstaTech | 81024-0.25/G |

4-BIPHENYL-3'-ACETYL-ACETIC ACID |

886363-14-0 | 97% | 0.25g |

$188 | 2023-09-16 | |

| AstaTech | 81024-5/G |

4-BIPHENYL-3'-ACETYL-ACETIC ACID |

886363-14-0 | 97% | 5g |

$1648 | 2023-09-16 | |

| abcr | AB169707-1 g |

4-Biphenyl-3'-acetyl-acetic acid; 97% |

886363-14-0 | 1g |

€799.90 | 2023-05-07 | ||

| Alichem | A019129011-5g |

(3'-Acetyl-biphenyl-4-yl)-acetic acid |

886363-14-0 | 95% | 5g |

$1632.40 | 2023-08-31 | |

| TRC | A177788-50mg |

3'-Acetyl-biphenyl-4-acetic Acid |

886363-14-0 | 50mg |

$ 135.00 | 2022-06-08 | ||

| abcr | AB169707-1g |

4-Biphenyl-3'-acetyl-acetic acid, 97%; . |

886363-14-0 | 97% | 1g |

€821.80 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242278-1g |

2-(3'-Acetyl-[1,1'-biphenyl]-4-yl)aceticacid |

886363-14-0 | 97% | 1g |

¥3391.00 | 2024-04-26 | |

| abcr | AB169707-250mg |

4-Biphenyl-3'-acetyl-acetic acid, 97%; . |

886363-14-0 | 97% | 250mg |

€322.30 | 2025-03-19 | |

| 1PlusChem | 1P004A2T-1g |

[1,1'-Biphenyl]-4-aceticacid, 3'-acetyl- |

886363-14-0 | 97% | 1g |

$497.00 | 2025-02-21 |

3'-Acetyl-biphenyl-4-acetic Acid 関連文献

-

Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

886363-14-0 (3'-Acetyl-biphenyl-4-acetic Acid) 関連製品

- 886363-13-9(3'-Acetyl-biphenyl-3-acetic Acid)

- 7398-52-9(2-(4-Acetylphenyl)acetic acid)

- 669713-89-7(3-BIPHENYL-4'-FORMYL-ACETIC ACID)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:886363-14-0)3'-Acetyl-biphenyl-4-acetic Acid

清らかである:99%

はかる:1g

価格 ($):423.0